molecular formula C6H3BrN4O2 B11868097 7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid

7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid

Cat. No.: B11868097
M. Wt: 243.02 g/mol
InChI Key: AGOITZBXRDAGKR-UHFFFAOYSA-N
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Description

7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid: is a heterocyclic compound that belongs to the family of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a bromine atom at the 7th position and a carboxylic acid group at the 3rd position makes this compound particularly interesting for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired pyrazolopyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with specific signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrazolo[3,4-b]pyridines
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
  • Pyrazoloquinolines

Uniqueness

7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid is unique due to the presence of the bromine atom and carboxylic acid group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different profile of interactions with molecular targets, making it valuable for specific applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C6H3BrN4O2

Molecular Weight

243.02 g/mol

IUPAC Name

7-bromo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C6H3BrN4O2/c7-5-3-2(8-1-9-5)4(6(12)13)11-10-3/h1H,(H,10,11)(H,12,13)

InChI Key

AGOITZBXRDAGKR-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(NN=C2C(=N1)Br)C(=O)O

Origin of Product

United States

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